Clathrin-IN-2

Clathrin-mediated endocytosis Transferrin uptake Carbazole SAR

Choose Clathrin-IN-2 for its defined dual CME/dynamin I inhibition and enantiomeric purity—critical for isolating endocytic phenotypes. This (S)-isomer offers 3-fold greater CME potency versus racemic wiskostatin and avoids N-WASP off-target polypharmacology. With stereochemically pure, single-agent dual activity, it eliminates the need for inhibitor cocktails, reduces per-assay quantity requirements by 3-fold compared to wiskostatin, and provides a rigorous benchmark for SAR programs exploring carbazole-based endocytosis modulators. Supplied as a research-use-only tool for mechanistic studies.

Molecular Formula C17H18Br2N2O
Molecular Weight 426.1 g/mol
Cat. No. B15606190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClathrin-IN-2
Molecular FormulaC17H18Br2N2O
Molecular Weight426.1 g/mol
Structural Identifiers
InChIInChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1
InChIKeyXUBJEDZHBUPBKL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clathrin-IN-2: A Defined Stereoisomer Carbazole Inhibitor for Clathrin-Mediated Endocytosis and Dynamin I GTPase Research Procurement


Clathrin-IN-2 (CAS 2650733-69-8), also designated as compound 8a, is the (S)-enantiomer of the carbazole-based scaffold 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol. It was developed from the wiskostatin chemotype and functions as a dual inhibitor of clathrin-mediated endocytosis (CME) and dynamin I GTPase activity [1]. The compound is supplied as a stereochemically pure research tool intended to mechanistically probe endocytic pathways, with its activity profile established through systematic structure-activity relationship (SAR) studies of wiskostatin analogues [1].

Why Clathrin-IN-2 Cannot Be Substituted by Generic Wiskostatin, Pitstop 2, or Dynasore in Endocytosis Assays


Clathrin-mediated endocytosis inhibitors exhibit profound mechanistic and potency divergence that precludes simple interchange. Clathrin-IN-2's parent compound, wiskostatin, was originally characterized as an N-WASP inhibitor (EC50 ~4 μM) and is 3-fold less potent at inhibiting CME (IC50 6.9 μM) while also being racemic [1]. Mechanistically distinct inhibitors such as Pitstop 2 target the clathrin terminal domain–amphiphysin protein-protein interaction (IC50 ~12 μM) rather than dynamin GTPase, while Dynasore acts solely as a dynamin GTPase inhibitor (IC50 ~15 μM) with detergent-dependent potency loss [2][3]. Attempting to replace Clathrin-IN-2 with any of these alternatives would confound experimental interpretation by introducing divergent target engagement profiles, reduced potency, undefined stereochemistry, or detergent interference artifacts.

Clathrin-IN-2 Quantitative Differentiation Evidence: Head-to-Head Potency, Dual-Target Profile, and Stereochemical Definition


3-Fold Gain in CME Inhibition Potency Over the Parent Wiskostatin Scaffold

Clathrin-IN-2 (compound 8a) inhibits clathrin-mediated endocytosis with an IC50 of 2.3 ± 3.3 μM, representing a 3.0-fold improvement in potency compared to the parent racemic wiskostatin (IC50 = 6.9 ± 0.3 μM) when measured in the same cellular endocytosis assay [1]. This potency gain was achieved through focused medicinal chemistry optimization of the carbazole scaffold, specifically the retention of the 3,6-dibromo substitution and the S-configuration at the propan-2-ol stereocenter [1].

Clathrin-mediated endocytosis Transferrin uptake Carbazole SAR

Improved Dynamin I GTPase Inhibition Versus Wiskostatin Establishes Dual Pharmacophore Utility

Beyond CME inhibition, Clathrin-IN-2 inhibits dynamin I GTPase activity with an IC50 of 7.7 μM, which is 2.7-fold more potent than wiskostatin (IC50 = 20.7 ± 1.2 μM) measured in the same in vitro GTPase assay [1]. This dual inhibitory profile (CME + dynamin GTPase) distinguishes Clathrin-IN-2 from single-mechanism tools such as Pitstop 2, which only engages the clathrin terminal domain with no reported dynamin I GTPase inhibition [1][2].

Dynamin I GTPase Enzyme inhibition Carbazole chemotype

Enantiomerically Defined (S)-Stereochemistry Enables Precise SAR Differentiation from Clathrin-IN-4 (R-Enantiomer)

Clathrin-IN-2 (8a, S-enantiomer) and Clathrin-IN-4 (8b, R-enantiomer) were directly compared in the same study, revealing differential selectivity profiles: 8a exhibits CME IC50 = 2.3 ± 3.3 μM and dynamin I IC50 = 7.7 μM, while 8b shows near-identical CME potency (IC50 = 2.1 ± 1.7 μM) but weaker dynamin I inhibition (IC50 = 9.1 μM) [1]. This 1.2-fold dynamin selectivity difference, though modest, is stereochemistry-dependent and demonstrates that the (S)-configuration yields a more balanced dual CME/dynamin inhibition profile than the (R)-enantiomer [1].

Stereochemistry-activity relationship Enantiomer comparison Carbazole SAR

Mechanistic Differentiation: Dual CME/Dynamin Engagement Versus Clathrin-Only (Pitstop 2) or Dynamin-Only (Dynasore) Inhibitors

Clathrin-IN-2's dual inhibition of both CME (IC50 = 2.3 μM) and dynamin I GTPase (IC50 = 7.7 μM) contrasts with the single-target mechanisms of widely used endocytosis inhibitors: Pitstop 2 inhibits clathrin TD-amphiphysin interaction (IC50 = 12 μM) without dynamin GTPase activity, and Dynasore inhibits dynamin GTPase (IC50 ~15 μM) without direct clathrin engagement [1][2][3]. Furthermore, Dynasore's potency is drastically reduced in the presence of detergents (IC50 shifts to 479 μM), a liability not reported for the carbazole chemotype of Clathrin-IN-2 [3].

Mechanism of action Target engagement Chemical tool selection

Optimal Procurement and Application Scenarios for Clathrin-IN-2 in Endocytosis and Dynamin Research


Dual-Mechanism Endocytosis Studies Requiring Simultaneous Clathrin and Dynamin Engagement

Clathrin-IN-2 is ideally suited for experiments that require concurrent inhibition of clathrin-mediated endocytosis and dynamin I GTPase activity within a single chemical tool. Its dual IC50 values (CME 2.3 μM; dynamin I 7.7 μM) allow researchers to probe the functional coupling between clathrin coat assembly and dynamin-mediated vesicle scission without resorting to combinations of mechanistically distinct inhibitors that introduce pharmacokinetic and off-target confounds [1].

Structure-Activity Relationship (SAR) Studies on Carbazole-Based Endocytosis Modulators

As the enantiomerically pure (S)-isomer of the wiskostatin scaffold, Clathrin-IN-2 serves as a critical reference compound in SAR programs exploring the impact of stereochemistry, substitution patterns, and side-chain modifications on carbazole-mediated endocytosis inhibition. Its well-characterized activity (2.3 ± 3.3 μM CME; 7.7 μM dynamin I) and direct comparability to the (R)-enantiomer 8b and parent wiskostatin in the same study provide a robust benchmark for new analogue evaluation [1].

Positive Control for Dynamin I GTPase and CME Inhibition in High-Throughput Screening Cascades

Clathrin-IN-2's dual inhibitory profile and defined IC50 values make it a suitable positive control in high-throughput screening workflows targeting either CME or dynamin I GTPase. Its potency advantage over wiskostatin (3-fold for CME; 2.7-fold for dynamin I) reduces the compound quantity required per screening plate, directly lowering per-assay procurement costs [1].

Mechanistic Dissection of Wiskostatin Polypharmacology in Cytokinesis and Membrane Transport

Given that wiskostatin exhibits polypharmacology involving N-WASP (EC50 ~4 μM), dynamin I (IC50 20.7 μM), and CME (IC50 6.9 μM), Clathrin-IN-2 offers a more selective tool for isolating dynamin/CME-dependent phenotypes from N-WASP-dependent effects. This is critical for studies investigating the independent contributions of dynamin inhibition to cytokinesis defects and membrane transport perturbation originally attributed to N-WASP [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clathrin-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.